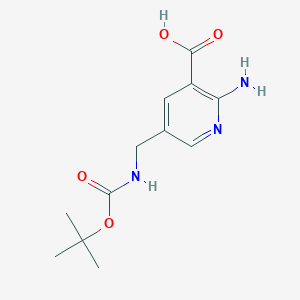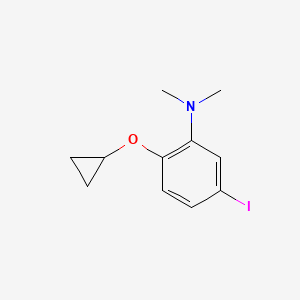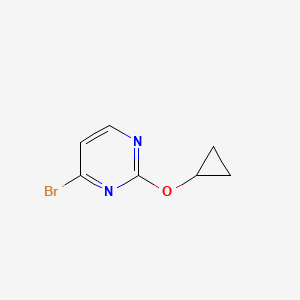
2,6-Dihydroxyisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxyisonicotinaldehyde is an organic compound with the molecular formula C6H5NO3 It is a derivative of isonicotinaldehyde, featuring hydroxyl groups at the 2 and 6 positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxyisonicotinaldehyde typically involves the hydroxylation of isonicotinaldehyde. One common method is the oxidation of 2,6-dihydroxyisonicotinic acid, which can be achieved using reagents such as manganese dioxide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles to laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dihydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.
Aplicaciones Científicas De Investigación
2,6-Dihydroxyisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroxyisonicotinaldehyde involves its interaction with various molecular targets. The hydroxyl groups and aldehyde functionality allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can influence enzyme activity and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dihydroxyisonicotinic acid: This compound is structurally similar but lacks the aldehyde group.
3-Hydroxyisonicotinaldehyde: Another derivative of isonicotinaldehyde with a hydroxyl group at the 3 position.
Propiedades
Fórmula molecular |
C6H5NO3 |
|---|---|
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
2-hydroxy-6-oxo-1H-pyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-5(9)7-6(10)2-4/h1-3H,(H2,7,9,10) |
Clave InChI |
BRIZMGQUFQXQAK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)
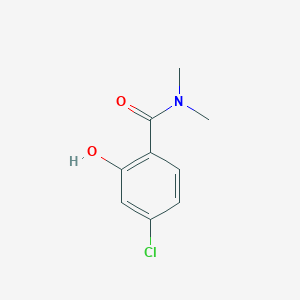
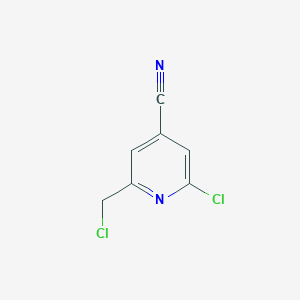

![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
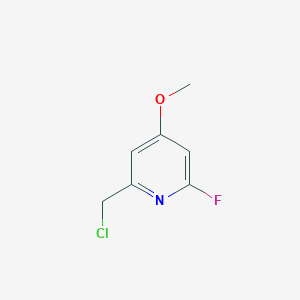
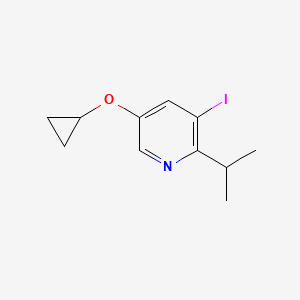
![1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)
